molecular formula C9H11ClFN B7882053 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B7882053
M. Wt: 187.64 g/mol
InChI Key: GBSOXVCBJZPHCJ-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinoline Scaffold in Chemical Synthesis and Methodological Development

The 1,2,3,4-tetrahydroquinoline (B108954) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of pharmaceutical and agrochemical importance. nih.govresearchgate.netnih.gov This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. tandfonline.comnih.gov Consequently, tetrahydroquinoline derivatives have been investigated for a broad spectrum of biological activities. nih.govresearchgate.net

The development of efficient and versatile synthetic methods to access substituted tetrahydroquinolines has long been a focus of organic chemistry research. nih.govorganic-chemistry.org These efforts have led to the discovery and refinement of numerous synthetic strategies, including domino reactions, which allow for the construction of complex molecular architectures in a single step. nih.gov The tetrahydroquinoline framework serves as a valuable platform for the development of new synthetic methodologies and for the exploration of structure-activity relationships in medicinal chemistry. tandfonline.com

Overview of Fluorinated Heterocycles in Advanced Synthetic Strategies

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. rsc.orgnih.govresearchgate.net Fluorine possesses unique properties, such as high electronegativity, small atomic radius, and the ability to form strong bonds with carbon, which can significantly influence the physicochemical and biological properties of a molecule. rsc.orgtandfonline.com The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. rsc.orgtandfonline.comrsc.org

Fluorinated heterocycles are integral components of many pharmaceuticals and agrochemicals. rsc.orgrsc.org The synthesis of these compounds, however, can be challenging, and the development of novel fluorination methods is an active area of research. rsc.orgrsc.org The strategic placement of fluorine atoms within a heterocyclic scaffold can lead to compounds with improved efficacy and pharmacokinetic profiles. tandfonline.com

Historical Context of Research on 8-Fluoro-1,2,3,4-tetrahydroquinoline (B1280545) Hydrochloride and Related Structures

The history of quinoline (B57606) chemistry dates back to the early 19th century, with the isolation of quinine (B1679958) from cinchona bark. This discovery laid the foundation for the development of synthetic quinoline-based antimalarial drugs. The first clinically useful quinolone, nalidixic acid, was discovered in 1962. ptfarm.pl A significant breakthrough in the field was the introduction of fluorine at the 6-position of the quinolone nucleus, which led to the development of the highly successful fluoroquinolone antibiotics in the 1980s. acs.orgresearchgate.netnih.gov These compounds exhibited a broader spectrum of antibacterial activity and improved pharmacokinetic properties. acs.orgnih.gov

While extensive research has been conducted on fluoroquinolones, specific studies on 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride are limited in the publicly available scientific literature. Much of the documented research focuses on its structural isomer, 8-fluoro-1,2,3,4-tetrahydroisoquinoline, and its derivatives. mdpi.comresearchgate.netnih.govthieme.de The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent conversion to various 1,8-disubstituted tetrahydroisoquinolines has been described, highlighting a potential synthetic avenue for related fluorinated heterocyclic compounds. mdpi.comresearchgate.netnih.gov However, detailed research findings and a comprehensive historical account specifically for the this compound isomer remain largely undocumented.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1221722-92-4
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSOXVCBJZPHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)F)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Fluoro 1,2,3,4 Tetrahydroquinoline Hydrochloride

Directed Ortho-Metallation Approaches for Fluoro-Substituted Tetrahydroquinoline Systems

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with various electrophiles. organic-chemistry.org

Strategic Considerations for Regioselective Fluorine Incorporation

The regioselective introduction of a fluorine atom onto an aromatic ring is a key challenge in the synthesis of fluorinated tetrahydroquinolines. DoM offers a precise tool to achieve this. The choice of the directing group is crucial and is often a group that can coordinate with the lithium base, such as an amide, carbamate, or methoxy (B1213986) group. wikipedia.orgorganic-chemistry.org The fluorine atom itself can also act as a weak directing group. In the synthesis of 8-fluoro-substituted quinolines, a common strategy involves the ortho-lithiation of a suitably substituted aniline (B41778) or phenethylamine (B48288) derivative where the directing group guides the lithiation to the desired position for subsequent fluorination or construction of the heterocyclic ring.

For instance, a synthetic route to 8-fluoro-3,4-dihydroisoquinoline (B12937770), a related heterocyclic system, was developed based on a directed ortho-lithiation reaction. nih.govresearchgate.net This highlights the utility of DoM in preparing precursors for fluorinated nitrogen heterocycles.

Mechanistic Insights into Lithiation-Initiated Cyclization Pathways

The mechanism of DoM involves the formation of a transient aryllithium species. wikipedia.org This intermediate is highly reactive and can be trapped by an appropriate electrophile. In the context of synthesizing tetrahydroquinolines, the lithiation can be followed by an intramolecular cyclization. For example, a lithiated N-allyl-2-fluoroaniline derivative could theoretically undergo an intramolecular nucleophilic attack of the carbanion onto the double bond to form the heterocyclic ring.

Kinetic resolution of substituted tetrahydroquinolines has been achieved through lithiation followed by an electrophilic quench, demonstrating the configurational stability of the organolithium intermediate at low temperatures. nih.gov While this study did not focus on the 8-fluoro derivative specifically, the principles can be extended. The reaction of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium leads to efficient lithiation at the 2-position, which can then be trapped by electrophiles. nih.gov

Classical and Contemporary Annulation and Cyclization Reactions

Adaptations of Pictet-Spengler Condensation and Bischler-Napieralski Reaction

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively, which can be precursors to tetrahydroquinolines. thermofisher.comorganicreactions.orgorganic-chemistry.orgjk-sci.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.orgresearchgate.net For the synthesis of 8-fluoro-1,2,3,4-tetrahydroquinoline (B1280545), a potential starting material would be 2-(2-fluorophenyl)ethylamine. The reactivity of the aromatic ring towards electrophilic substitution is a key factor, and the presence of a fluorine atom, which is an electron-withdrawing group, can influence the reaction conditions required. google.com

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. wikipedia.orgslideshare.net The presence of electron-donating groups on the aromatic ring generally facilitates this reaction. jk-sci.com Therefore, the synthesis of an 8-fluoro derivative via this route might require more forcing conditions.

Reaction NameDescriptionPrecursor for 8-Fluoro-1,2,3,4-tetrahydroquinoline
Pictet-Spengler Condensation of a β-arylethylamine with a carbonyl compound followed by acid-catalyzed cyclization. thermofisher.comorganicreactions.org2-(2-Fluorophenyl)ethylamine
Bischler-Napieralski Cyclization of a β-phenylethylamide using a dehydrating agent to form a dihydroisoquinoline, followed by reduction. organic-chemistry.orgwikipedia.orgN-Acyl-2-(2-fluorophenyl)ethylamine

Multicomponent Reactions (MCRs) and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) reactions have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. nih.govrsc.org

The Povarov reaction , a type of imino Diels-Alder reaction, is a well-established MCR for the synthesis of tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and an alkene. A domino Povarov reaction of arylamines, methyl propiolate, and aromatic aldehydes has been shown to produce polysubstituted 1,2,3,4-tetrahydroquinolines in moderate yields. beilstein-journals.orgbeilstein-journals.org Adapting this methodology for the synthesis of 8-fluoro-1,2,3,4-tetrahydroquinoline would involve using a 2-fluoroaniline (B146934) as the starting material. The reaction is believed to proceed through the in situ formation of a β-enamino ester which then reacts with an in situ formed aromatic imine. beilstein-journals.orgnih.gov

Domino reactions for tetrahydroquinoline synthesis can also be initiated by other processes, such as the reduction of a nitro group followed by cyclization. nih.govmdpi.com For instance, a 2-nitroarylketone can be converted to a tetrahydroquinoline through a reduction-reductive amination strategy. nih.gov

Reaction TypeKey FeaturesApplication to 8-Fluoro-1,2,3,4-tetrahydroquinoline Synthesis
Povarov Reaction (MCR) Three-component reaction of an aniline, an aldehyde, and an alkene. beilstein-journals.orgbeilstein-journals.orgUse of 2-fluoroaniline as the aniline component.
Domino Processes Multiple bond-forming reactions occur in a single synthetic operation without isolating intermediates. nih.govmdpi.comA 2-fluoro-6-nitro-substituted aromatic precursor could undergo reduction and subsequent cyclization.

Hydroaminoalkylation Strategies for Saturated Heterocycle Formation

Hydroaminoalkylation is an atom-economical method for the synthesis of saturated N-heterocycles. nih.govacs.org This reaction involves the addition of an N-H bond of an amine across a C=C double bond of an alkene. Early transition-metal catalysts, such as those based on tantalum and zirconium, have been developed for the direct alkylation of unprotected amine heterocycles with simple alkenes. nih.govubc.ca

Regioselective and Stereoselective Fluorination and Cyclization Techniques

The precise introduction of a fluorine atom at the C-8 position of the tetrahydroquinoline core, coupled with the control of stereochemistry, represents a significant synthetic challenge. Researchers have developed specialized protocols that combine cyclization and fluorination steps to achieve the desired regioselectivity and enantiopurity.

Cyclization-Deoxyfluorination Protocols for Fluorinated Tetrahydroquinolines

A prominent strategy for the synthesis of fluorinated tetrahydroquinolines involves a sequence of cyclization followed by deoxyfluorination. This approach typically begins with a hydroxylated precursor, which is first cyclized to form the core tetrahydroquinoline structure. The strategically placed hydroxyl group is then replaced by a fluorine atom.

One such methodology involves the preparation of hydroxy-tetrahydroquinolines from catecholamine precursors. ui.ac.id The process hinges on the cyclization of N-protected catecholamines to generate 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. ui.ac.id Following cyclization, a deoxyfluorination reaction is employed to convert one of the hydroxyl groups into a fluorine atom. The regioselectivity of this fluorination step—determining which hydroxyl group is replaced—can be significantly influenced by the nature of the nitrogen-protecting group. ui.ac.id While this specific protocol has been detailed for the synthesis of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines, the underlying principle of a cyclization-deoxyfluorination sequence is a key concept for accessing various regioisomers of fluoro-tetrahydroquinolines. ui.ac.id

The deoxyfluorination of phenols is a challenging transformation, but advancements have been made using transition-metal-mediated approaches, which could be adapted for late-stage fluorination of hydroxylated tetrahydroquinoline precursors. nih.govacs.org

Enzymatic Resolution and Chiral Synthesis Approaches for Enantiomerically Pure Forms

Achieving enantiomeric purity is critical for pharmaceutical applications. While specific enzymatic resolutions for 8-fluoro-1,2,3,4-tetrahydroquinoline are not extensively documented, the broader field of chiral tetrahydroquinoline synthesis offers valuable insights. Chemoenzymatic processes, which combine enzymatic and chemical steps, have been successfully applied to the synthesis of related chiral heterocycles like tetrahydroisoquinolines. mdpi.com

A more common, non-enzymatic approach to obtain enantiomerically pure forms is kinetic resolution. This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. For instance, the lithiation of N-Boc-protected 2-aryl-1,2,3,4-tetrahydroquinolines in the presence of the chiral ligand (–)-sparteine allows for the separation of enantiomers. nih.govnih.gov The chiral base, formed by n-butyllithium and sparteine, preferentially deprotonates one enantiomer, allowing it to be functionalized while the other enantiomer remains unreacted. nih.govnih.gov This method has demonstrated high levels of enantioselectivity, achieving enantiomer ratios up to 99:1. nih.gov The resulting enantioenriched tetrahydroquinolines can then be carried forward in a synthesis.

Organocatalysis also presents a powerful tool for the asymmetric synthesis of tetrahydroquinolines through mechanisms like aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and hydrogen-bonding catalysis. thieme-connect.com Chiral phosphoric acids, for example, can catalyze both the dehydrative cyclization and subsequent asymmetric reduction of 2-aminochalcones to yield tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org

Catalytic Approaches in 8-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride Synthesis

Catalysis offers efficient and selective routes to the tetrahydroquinoline core, often under milder conditions and with greater functional group tolerance than stoichiometric methods. Transition metals and nanoparticle catalysts have been at the forefront of these developments.

Transition Metal-Mediated Cyclizations and Reductions

Transition metals are widely used to catalyze the hydrogenation of quinolines to their corresponding tetrahydroquinolines. A variety of metals, including iridium, rhodium, palladium, and cobalt, have been employed for this transformation. organic-chemistry.orgmdpi.com Iridium catalysts, in particular, have proven effective for the asymmetric hydrogenation of the quinoline (B57606) ring, providing a direct route to chiral tetrahydroquinolines. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules. Metal-promoted domino processes for tetrahydroquinoline synthesis often involve a reduction or oxidation step followed by a cyclization. nih.gov For example, an iron(III) complex has been shown to mediate a one-step synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines via an intramolecular nitrene C-H insertion. nih.gov Other strategies involve transition metal-catalyzed C-H activation, which can functionalize a pre-existing quinoline ring system before or after reduction. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Tetrahydroquinoline Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Chiral Iridium ComplexesAsymmetric HydrogenationDirect synthesis of optically active tetrahydroquinolines from quinolines. mdpi.com
Palladium on Carbon (Pd/C)Reduction-Reductive AminationDomino reaction starting from 2-nitroarylketones. High yields (93-98%). nih.gov
[Fe(III)(F20TPP)Cl]Intramolecular Nitrene C-H InsertionOne-step route to 2-aryl-tetrahydroquinolines. nih.gov
CoBr2/TerpyridineTransfer HydrogenationUses ammonia (B1221849) borane (B79455) as a hydrogen source under ambient conditions. organic-chemistry.org

Gold Nanoparticle Catalyzed Reduction of Quinoline Precursors to Tetrahydroquinolines

Gold nanoparticle (AuNP) catalysis has emerged as a powerful tool for the selective reduction of quinolines. Gold nanoparticles supported on materials like titanium dioxide (TiO₂) can effectively catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system as the reductant. researchgate.net This heterogeneous catalysis method allows for easy catalyst recovery and reuse. The reactions are typically conducted under solvent-free conditions at elevated temperatures (e.g., 70 °C), providing moderate to excellent yields. researchgate.net

Unsupported nanoporous gold (AuNPore) also serves as a highly efficient and regioselective catalyst for the hydrogenation of quinoline derivatives. organic-chemistry.orgacs.org Using an organosilane and water as the hydrogen source, AuNPore provides high yields of 1,2,3,4-tetrahydroquinolines and can be readily recovered and reused without losing catalytic activity. organic-chemistry.orgacs.org The efficacy of these gold-based systems highlights their potential in the synthesis of the tetrahydroquinoline core structure needed for this compound. rsc.org

Table 2: Gold-Catalyzed Reduction of Quinolines
CatalystReducing AgentConditionsKey FeaturesReference
Au/TiO₂ (1 mol%)Phenyldimethylsilane/Ethanol70 °C, Solvent-freeHeterogeneous system, moderate to excellent yields. researchgate.net
Unsupported Nanoporous Gold (AuNPore)Organosilane/Water80 °CHighly efficient and regioselective, catalyst is recoverable and reusable. organic-chemistry.orgacs.org

Novel Methodologies and Emerging Synthetic Routes to this compound

Beyond traditional methods, chemists are continuously developing novel synthetic strategies to access fluorinated heterocycles. One innovative approach is the oxidative ring opening of indene (B144670) derivatives, followed by a reductive ring-closing amination. thieme.decore.ac.uk This de novo synthesis involves cleaving the double bond of a substituted indene to form a diformyl intermediate, which is then cyclized with a primary amine to construct the tetrahydroisoquinoline core. thieme.decore.ac.uk While demonstrated for the isomeric tetrahydroisoquinoline system, this strategy of building the heterocyclic ring from an acyclic precursor represents a flexible and emerging route.

Another novel method involves an environmentally benign, cascade redox-neutral process. This strategy uses a fluorinated alcohol to mediate a three-step cascade of Knoevenagel condensation, ui.ac.idresearchgate.net-hydride transfer, and cyclization to efficiently construct spirocyclic tetrahydroquinolines under additive-free conditions. rsc.org

Furthermore, specific syntheses for closely related structures, such as 8-fluoro-3,4-dihydroisoquinoline, have been developed based on directed ortho-lithiation reactions. researchgate.netnih.govmdpi.com The resulting fluorinated dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. researchgate.netnih.gov Such lithiation-based strategies provide a direct method for introducing substituents at specific positions on the aromatic ring. Intramolecular cyclization of precursors like o-cyano-β,β-difluorostyrenes also offers a direct route to ring-fluorinated quinolines and isoquinolines, which can subsequently be reduced. nih.gov These emerging methodologies showcase the ongoing innovation in synthetic organic chemistry aimed at providing more efficient and versatile access to complex molecules like this compound.

Chemical Reactivity and Derivatization of 8 Fluoro 1,2,3,4 Tetrahydroquinoline Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions Involving the 8-Fluoro Moiety

The fluorine substituent at the C-8 position significantly influences the electronic properties of the aromatic ring, making it susceptible to specific substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing fluoro-aromatic compounds. nih.gov In this mechanism, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is particularly favored when strong electron-withdrawing groups are present on the ring, as they help stabilize this intermediate. masterorganicchemistry.com The high electronegativity of fluorine activates the ring toward nucleophilic attack, and even though the carbon-fluorine bond is strong, its cleavage is not the rate-determining step of the reaction. masterorganicchemistry.com

In quinoline (B57606) and isoquinoline systems, the C=N double bond in precursors like 8-fluoro-3,4-dihydroisoquinoline (B12937770) acts as an activating group, facilitating the SNAr reaction by withdrawing electron density from the aromatic ring. researchgate.net This activation makes the fluorine atom susceptible to displacement by various nucleophiles. researchgate.net

A practical application of SNAr in this system is the halogen-amine exchange, where an amine acts as the nucleophile to displace the fluoride ion. researchgate.net Research has shown that heating 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate with cyclic secondary amines in a sealed tube effectively replaces the fluorine atom with an amino group. mdpi.com For instance, reactions with morpholine and pyrrolidine proceed with moderate yields. mdpi.com The yield can be influenced by the steric hindrance of the incoming amine nucleophile. mdpi.com This transformation is a key step in creating 8-amino-substituted isoquinoline derivatives, which can be further modified. researchgate.netmdpi.com

Amine NucleophileProductYield (%)
Morpholine8-Morpholino-3,4-dihydroisoquinoline51%
Pyrrolidine8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline49%
Piperidine8-Piperidino-3,4-dihydroisoquinoline17%

This table summarizes the yields of the fluorine-amine exchange reaction between 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate and various cyclic amines. mdpi.com

Reduction and Oxidation Transformations of the Tetrahydroquinoline Ring

The saturated heterocyclic ring of 8-fluoro-1,2,3,4-tetrahydroquinoline (B1280545) can undergo both reduction and oxidation, offering pathways to different classes of derivatives.

The fully saturated 8-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized from its partially unsaturated precursor, 8-fluoro-3,4-dihydroisoquinoline. researchgate.net The carbon-nitrogen double bond (C=N) in the dihydroisoquinoline acts as an imine equivalent. This bond can be selectively reduced using standard reducing agents. Treatment with sodium borohydride (NaBH₄) in methanol effectively reduces the imine to a secondary amine, yielding 8-fluoro-1,2,3,4-tetrahydroisoquinoline. researchgate.netresearchgate.net

Furthermore, the nitrogen atom in 8-fluoro-3,4-dihydroisoquinoline can be alkylated, for example with methyl iodide, to form a quaternary N-methyl isoquinolinium salt. researchgate.net This salt contains a positively charged iminium ion, which is highly susceptible to reduction. Subsequent treatment with sodium borohydride reduces the iminium intermediate to the corresponding N-methylated tetrahydroisoquinoline, 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. researchgate.net This two-step sequence provides a reliable method for introducing substituents onto the nitrogen atom. researchgate.net

PrecursorReducing AgentProduct
8-Fluoro-3,4-dihydroisoquinolineNaBH₄8-Fluoro-1,2,3,4-tetrahydroisoquinoline
8-Fluoro-2-methyl-3,4-dihydroisoquinolinium iodideNaBH₄8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

This table outlines the reduction pathways to form 8-fluoro-1,2,3,4-tetrahydroquinoline and its N-alkylated derivative. researchgate.net

While specific studies on the oxidative derivatization of 8-fluoro-1,2,3,4-tetrahydroquinoline were not prominent in the reviewed literature, general methods for the oxidation of the tetrahydroquinoline and tetrahydroisoquinoline ring systems are well-established and represent potential pathways for its derivatization. The oxidation of the tetrahydroquinoline core can lead to the formation of dihydroquinolines or the fully aromatic quinoline. nih.govnih.gov

Common oxidizing agents used for these transformations include manganese dioxide (MnO₂), which is often the reagent of choice for its high yields and clean reaction profiles in converting tetrahydroquinolines to quinolines. nih.gov Another documented method for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines involves a copper(II) chloride-oxygen (CuCl₂-O₂) catalytic system, which efficiently converts the saturated ring to a 3,4-dihydroisoquinoline. semanticscholar.org These established methods suggest that 8-fluoro-1,2,3,4-tetrahydroquinoline could likely be oxidized to 8-fluoro-3,4-dihydroquinoline or 8-fluoroquinoline (B1294397), thereby re-introducing unsaturation into the heterocyclic ring.

Synthesis and Characterization of Functionalized Derivatives of 8-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

The strategic functionalization of the 8-fluoro-1,2,3,4-tetrahydroquinoline scaffold allows for the creation of a diverse library of compounds. researchgate.net A powerful synthetic route involves a multi-step sequence starting from 8-fluoro-3,4-dihydroisoquinoline. mdpi.com

The first step is the fluorine-amine exchange reaction as described in section 3.1.2, which installs a new amino substituent at the C-8 position. mdpi.com The resulting 8-amino-3,4-dihydroisoquinoline intermediate possesses a reactive C=N bond. This bond can be attacked by organometallic reagents, such as alkyllithiums or phenyllithium. mdpi.com This addition reaction introduces a new carbon-carbon bond at the C-1 position, simultaneously reducing the imine to an amine and forming a 1,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivative in good yields. mdpi.com

This synthetic strategy provides an efficient route to novel tetrahydroisoquinolines with diverse substituents at both the C-1 and C-8 positions, starting from the versatile 8-fluoro precursor. mdpi.com

C-8 Substituent (from amine exchange)C-1 Reagent (Organolithium)C-1 Substituent (Introduced)
Pyrrolidin-1-ylMethyllithiumMethyl
Pyrrolidin-1-yln-Butyllithiumn-Butyl
Pyrrolidin-1-ylsec-Butyllithiumsec-Butyl
Pyrrolidin-1-ylPhenyllithiumPhenyl

This table illustrates the synthesis of various 1,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives from an 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline intermediate. mdpi.com

Characterization of these novel compounds typically involves standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their chemical structures. researchgate.net

Formation of 1,8-Disubstituted Tetrahydroisoquinoline Analogs

While the primary subject is the tetrahydroquinoline core, the synthesis of structurally related 1,8-disubstituted tetrahydroisoquinoline analogs is a well-documented area that highlights the reactivity of similar fluorinated precursors. Research has demonstrated a straightforward synthetic route starting from 8-fluoro-3,4-dihydroisoquinoline. nih.gov This key intermediate undergoes a fluorine-amine exchange reaction, a type of nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by various cyclic amines like morpholine, pyrrolidine, or piperidine. nih.govresearchgate.net

Table 1: Synthesis of 1-Alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines

Reactions Leading to Fused Ring Systems, including Pyrroloquinolinediones

The tetrahydroquinoline scaffold can be used to construct more complex, polycyclic fused ring systems. One such target class is the pyrroloquinolinedione family. While direct synthesis from 8-fluoro-1,2,3,4-tetrahydroquinoline is not prominently documented, a highly efficient, one-pot, and catalyst-free method has been developed for their synthesis from different precursors. rsc.orgresearchgate.net This method involves the reaction of 2-azidobenzaldehydes with maleimide. researchgate.net The reaction proceeds through a cascade of transformations including denitrogenation, the formation of a benzisoxazole intermediate, an aza-Diels–Alder cycloaddition, and finally, dehydrative aromatization to yield the pyrrolo[3,4-b]quinolinedione core. rsc.orgresearchgate.net

Other strategies for creating fused systems from tetrahydroisoquinoline derivatives, which are structurally similar, include intramolecular Diels-Alder reactions. bath.ac.uk These reactions can be performed on suitably 2,3-disubstituted-1,2,3,4-tetrahydroisoquinolines to build complex, stereochemically rich polycyclic structures. bath.ac.uk

Derivatization at the Nitrogen Atom (e.g., Acylation, Alkylation)

The secondary amine nitrogen atom (at position 1) of the tetrahydroquinoline ring is a common site for derivatization through acylation and alkylation reactions.

Alkylation: N-alkylation can be achieved through various methods. A one-pot tandem reaction has been demonstrated where quinolines are first reduced to tetrahydroquinolines and then undergo reductive alkylation with an aldehyde in the presence of a Hantzsch ester and a boronic acid catalyst. acs.org This method provides direct access to N-alkyl tetrahydroquinolines from readily available starting materials. acs.org Another approach involves direct alkylation using alkylating agents like methyl iodide. For instance, 8-fluoro-3,4-dihydroisoquinoline can be treated with methyl iodide to form the N-methyl isoquinolinium salt, which is then reduced with sodium borohydride (NaBH₄) to yield 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Acylation: N-acylation is typically achieved by reacting the tetrahydroquinoline with an acyl chloride or acid anhydride in the presence of a base. This reaction forms an amide linkage and is a standard transformation for secondary amines, allowing for the introduction of a wide array of functional groups to the nitrogen atom.

Introduction of the Tetrahydroquinoline Moiety into Other Heterocyclic Structures (e.g., Pyrazole Derivatives)

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold can be incorporated into other heterocyclic systems to create hybrid molecules with novel properties. A notable example is the synthesis of pyrazole derivatives containing the tetrahydroquinoline moiety. researchgate.net In one reported synthesis, the key intermediate, 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is reacted with dimethylformamide-dimethylacetal (DMF-DMA). The resulting enaminone is then cyclized with a substituted hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride) in acetic acid to form the N-substituted pyrazole ring attached to the tetrahydroquinoline nitrogen. researchgate.net These compounds have been synthesized and evaluated for their biological activities, such as fungicidal properties against various plant pathogens. researchgate.net

Table 2: Fungicidal Activity of Pyrazole-Tetrahydroquinoline Derivatives

Applications in Advanced Organic Synthesis

A Versatile Synthetic Building Block and Precursor

8-Fluoro-1,2,3,4-tetrahydroquinoline (B1280545) hydrochloride serves as a highly adaptable starting material for the synthesis of a wide array of more complex molecules. The tetrahydroquinoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a fluorine atom at the 8-position not only influences the electronic properties of the molecule but also provides a reactive site for further chemical transformations.

Chemists utilize this compound as a precursor to introduce the fluorinated tetrahydroquinoline scaffold into larger, more intricate structures. Its hydrochloride salt form often enhances stability and handling properties. The secondary amine within the tetrahydroquinoline ring is readily available for various reactions, including alkylation, acylation, and arylation, allowing for the attachment of diverse functional groups.

A closely related analogue, 8-fluoro-3,4-dihydroisoquinoline (B12937770), has been demonstrated as a key intermediate in the synthesis of novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. nih.govresearchgate.net Through reduction and alkylation reactions, this precursor leads to compounds that are valuable building blocks for potential central nervous system drug candidates. nih.govresearchgate.net This highlights the general utility of the fluorinated tetrahydro-heterocyclic framework in synthetic strategies.

Key Synthetic Transformations:

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halides, baseN-Alkyl-8-fluoro-1,2,3,4-tetrahydroquinolines
N-AcylationAcyl chlorides, baseN-Acyl-8-fluoro-1,2,3,4-tetrahydroquinolines
N-ArylationAryl halides, palladium catalystN-Aryl-8-fluoro-1,2,3,4-tetrahydroquinolines
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., amines)8-Substituted-1,2,3,4-tetrahydroquinolines

Contribution to the Construction of Complex Molecular Architectures and Scaffolds

The inherent structure of 8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride makes it an ideal foundation for the construction of complex molecular architectures. The rigid bicyclic system provides a defined three-dimensional orientation for appended substituents, which is a critical aspect in the design of molecules with specific biological or material properties.

Synthetic chemists can elaborate on the tetrahydroquinoline core in multiple directions. For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution, while the saturated portion of the molecule can undergo various stereoselective modifications. This multi-faceted reactivity allows for the creation of intricate polycyclic systems and molecules with precisely controlled spatial arrangements. The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals, underscoring its importance as a foundational scaffold. nih.gov

Development of Chemical Libraries for High-Throughput Screening in Materials Science and Agrochemical Research

The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern high-throughput screening (HTS). This compound is a valuable starting point for generating such libraries. By systematically varying the substituents at different positions of the tetrahydroquinoline scaffold, a vast number of unique compounds can be synthesized.

While the primary application of tetrahydroquinoline-based libraries has been in drug discovery, the underlying principles are transferable to materials science and agrochemical research. In materials science, novel fluorinated compounds are sought for applications in areas such as organic light-emitting diodes (OLEDs) and advanced polymers. The introduction of fluorine can significantly impact a material's electronic properties, thermal stability, and solubility.

In the field of agrochemicals, the constant need for new herbicides, insecticides, and fungicides drives the synthesis and screening of diverse chemical libraries. researchgate.net Fluorine-containing compounds are particularly prominent in modern agrochemicals, as the fluorine atom can enhance biological activity and metabolic stability. researchgate.net The synthetic accessibility of derivatives from this compound makes it a promising scaffold for the development of new crop protection agents. The synthetic route to related fluorinated tetrahydroisoquinolines provides a basis for the preparation of compound libraries containing more complex analogues. nih.gov

Utilization in Scaffold Modification and Diversification Strategies for Novel Compounds

Scaffold modification and diversification are crucial strategies for optimizing the properties of a lead compound in drug discovery and materials science. This compound provides a robust scaffold that can be systematically modified to explore the chemical space around a core structure.

One key strategy involves "scaffold hopping," where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold. The 8-fluoro-1,2,3,4-tetrahydroquinoline moiety can serve as a novel scaffold in such endeavors.

Furthermore, the fluorine atom at the 8-position can be exploited for diversification. For example, it can be replaced by other functional groups through nucleophilic aromatic substitution reactions, leading to a new set of derivatives with altered properties. The ability to perform various chemical transformations on the tetrahydroquinoline ring system allows for the fine-tuning of a molecule's characteristics, such as its size, shape, and electronic distribution, to achieve desired activities or properties. Research on related tetrahydroquinoline scaffolds has shown that modifications at various positions of the ring system are key to developing potent biological activity. nih.gov

Spectroscopic and Chromatographic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 8-Fluoro-1,2,3,4-tetrahydroquinoline (B1280545) Hydrochloride and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. For instance, protons on the aromatic ring are deshielded and appear at a higher chemical shift (downfield) compared to the protons on the saturated heterocyclic ring. The integration of each signal relates to the number of protons it represents. Furthermore, spin-spin coupling between neighboring protons causes signals to split into distinct patterns (e.g., triplets, multiplets), which reveals connectivity. The fluorine atom at the C8 position will also couple with nearby protons (specifically H7), introducing additional complexity and providing definitive evidence for its location on the aromatic ring. The proton on the nitrogen (N-H) would typically appear as a broad signal.

Table 1: Predicted ¹H NMR Data for 8-Fluoro-1,2,3,4-tetrahydroquinoline based on 6-Fluoro Isomer Analogue

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic C-H 6.5 - 7.0 Multiplets (m)
N-H Variable, broad Broad singlet (br s)
C2-H₂ ~3.3 Triplet (t)
C4-H₂ ~2.7 Triplet (t)
C3-H₂ ~1.9 Multiplet (m)

Data predicted based on analogue 6-Fluoro-1,2,3,4-tetrahydroquinoline.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The aromatic carbons appear in the range of ~115-145 ppm, while the aliphatic carbons (C2, C3, C4) of the saturated ring appear at higher field (~20-45 ppm). The carbon atom bonded directly to the highly electronegative fluorine (C8) would show a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will also show smaller C-F couplings. Data for the parent compound, 1,2,3,4-Tetrahydroquinoline (B108954) , provides a baseline for the expected carbon shifts. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Fluoro-1,2,3,4-tetrahydroquinoline

Carbon Atom Predicted Chemical Shift (ppm) Notes
C8 High (deshielded) Large ¹JCF coupling
C4a, C5, C6, C7, C8a 115 - 145 Aromatic region; will show ²JCF, ³JCF couplings
C2 ~42 Aliphatic region
C4 ~27 Aliphatic region
C3 ~22 Aliphatic region

Data predicted based on 1,2,3,4-Tetrahydroquinoline and known effects of fluorine substitution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For 8-Fluoro-1,2,3,4-tetrahydroquinoline (as the free base, C₉H₁₀FN), the calculated exact mass can be compared to the experimentally measured value to unambiguously confirm the elemental composition. For example, in the analysis of its isomer, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline , the calculated mass for the protonated molecule [M+H]⁺ was 152.0870, and the found value was 152.0874, confirming the formula C₉H₁₁FN⁺. nih.gov

In addition to determining the molecular weight, MS provides structural information through fragmentation analysis. When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments is a molecular fingerprint. For tetrahydroquinolines, the molecular ion peak is typically strong due to the stability of the aromatic system. nist.gov Common fragmentation pathways involve the cleavage of bonds in the saturated ring, leading to the loss of small alkyl or ethylene (B1197577) fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of 8-Fluoro-1,2,3,4-tetrahydroquinoline

m/z Value Identity Notes
151 [M]⁺ Molecular ion (free base)
150 [M-H]⁺ Loss of a hydrogen radical
123 [M-C₂H₄]⁺ Loss of ethene via retro-Diels-Alder reaction

Fragmentation patterns are predicted based on the general behavior of tetrahydroquinoline derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. The N-H bond of the secondary amine, when protonated as a hydrochloride salt, will show a very broad and strong absorption in the 2500-3200 cm⁻¹ region, often overlapping with the C-H stretches. The C-H stretching vibrations of the aromatic ring appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated ring appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce characteristic bands in the 1450-1600 cm⁻¹ region. A key diagnostic band would be the C-F stretch from the fluoroaromatic group, which is typically strong and found in the 1000-1250 cm⁻¹ region. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N⁺-H₂ Stretch 2500 - 3200 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Aromatic C-F Stretch 1000 - 1250 Strong

Expected ranges are based on standard IR correlation tables.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

The process requires growing a suitable single crystal of the compound, which can often be a challenging step. Once a crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. While a crystal structure for this compound is not available in public databases, the technique's power has been demonstrated on related complex structures. For instance, the relative configuration of a highly substituted tetrahydroquinoline derivative was unambiguously confirmed by X-ray crystallographic analysis, providing definitive proof of its stereochemistry that would be difficult to obtain by other means. This technique would be the ultimate confirmation of the structure of the title compound in its solid, crystalline form.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for separating, identifying, and quantifying the components in a mixture. They are the primary methods for assessing the purity of research samples.

In a typical reverse-phase HPLC or UPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Components of the mixture separate based on their relative affinities for the stationary and mobile phases. Compounds that are more nonpolar will be retained longer on the column. A detector (e.g., UV-Vis) at the end of the column measures the components as they elute, producing a chromatogram where each peak corresponds to a different component.

The purity of a sample of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. These techniques are also invaluable during the synthesis of the compound to monitor the progress of a reaction, check for the consumption of starting materials, and identify the formation of any byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of compounds that are volatile or can be made volatile upon derivatization.

As a hydrochloride salt, 8-Fluoro-1,2,3,4-tetrahydroquinoline is non-volatile and therefore not directly amenable to GC analysis. However, the corresponding free base is significantly more volatile and could be analyzed by GC-MS. This would be particularly useful in a research context to analyze the final product for any volatile impurities, such as residual solvents or unreacted volatile starting materials from its synthesis. The GC would separate these volatile components, and the MS would provide identification based on their mass spectra and fragmentation patterns. The technique has been successfully applied to the analysis of various tetrahydroquinoline-containing natural products. nih.gov

Theoretical and Computational Chemistry Studies of 8 Fluoro 1,2,3,4 Tetrahydroquinoline Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic properties of molecules. For 8-Fluoro-1,2,3,4-tetrahydroquinoline (B1280545) hydrochloride, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and compute various electronic descriptors.

The introduction of a highly electronegative fluorine atom at the C8 position of the aromatic ring significantly influences the molecule's electronic structure. This fluorine atom inductively withdraws electron density, which can affect the aromaticity of the benzene (B151609) ring and the basicity of the nitrogen atom. The protonation of the nitrogen to form the hydrochloride salt further modifies the electronic landscape by introducing a positive charge, which enhances the electron-withdrawing nature of the heterocyclic portion of the molecule.

Key parameters derived from QM calculations are used to predict stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com In the case of 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, the fluorine substituent and protonation are expected to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus enhancing stability compared to the non-fluorinated parent compound.

Table 1: Predicted Electronic Properties from QM Calculations

Property Predicted Value/Observation Significance
HOMO Energy Lowered by F and -NH₂⁺- group Indicates regions susceptible to electrophilic attack
LUMO Energy Lowered by F and -NH₂⁺- group Indicates regions susceptible to nucleophilic attack
HOMO-LUMO Gap Expected to be relatively large Suggests high kinetic stability
Dipole Moment Significantly increased by protonation Influences solubility and intermolecular interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is not planar due to its saturated heterocyclic ring. This ring can adopt several conformations, such as half-chair, boat, or sofa forms. researchgate.net Ab initio calculations on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov The presence of a fluorine atom at C8 is not expected to dramatically alter these fundamental conformations but may influence the relative energy barriers between them.

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of the molecule in a condensed phase, typically in a solvent like water, which is relevant for a hydrochloride salt. In an MD simulation, the molecule is placed in a simulation box with solvent molecules, and the classical equations of motion are solved for all atoms over a period of time, generating a trajectory of atomic positions. mdpi.com

For this compound, MD simulations would reveal the preferred conformation of the tetrahydroquinoline ring in solution. The protonated amine group (-NH₂⁺-) would act as a strong hydrogen bond donor, forming stable interactions with water molecules or other potential hydrogen bond acceptors. nih.govresearchgate.net The fluorine atom, while a weak hydrogen bond acceptor, would also influence the local solvent structure. Analysis of the radial distribution functions from the simulation trajectory would quantify the distances and coordination numbers of solvent molecules around specific sites on the solute, such as the N-H protons and the fluorine atom.

Table 2: Intermolecular Interactions Analyzed via MD Simulations

Interaction Type Solute Atom(s) Solvent Atom(s) (e.g., Water) Significance
Hydrogen Bonding N-H₂⁺ Oxygen Strong interaction determining hydration shell structure
Ion-Dipole -NH₂⁺- group Oxygen (dipole negative end) Key contributor to solvation energy
Dipole-Dipole C-F bond Hydrogen (dipole positive end) Weaker interaction influencing local solvent orientation

Mechanistic Pathways Elucidation through Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. A common synthetic route to tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline (B57606). researchgate.net The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline would likely proceed via the reduction of 8-fluoroquinoline (B1294397).

DFT calculations can be used to model this transformation. The reaction pathway would be mapped by identifying the structures and energies of the reactant (8-fluoroquinoline), the product (8-Fluoro-1,2,3,4-tetrahydroquinoline), and any intermediates and transition states along the reaction coordinate. acs.org This would involve modeling the interaction of the substrate with a catalyst surface (e.g., Palladium or Platinum) and hydrogen.

The calculations would provide the activation energies for each step of the reaction, helping to determine the rate-limiting step and understand the regioselectivity of the hydrogenation. For instance, computational studies can explain why the benzene ring is typically resistant to reduction under conditions where the pyridine (B92270) ring is readily hydrogenated. nih.gov The influence of the fluorine atom on the reaction mechanism, such as its effect on the adsorption of the molecule onto the catalyst surface, could also be investigated. researchgate.net

Table 3: Hypothetical Reaction Profile for Hydrogenation of 8-Fluoroquinoline

Reaction Step Description Calculated Parameter Hypothetical Value (kcal/mol)
1 Adsorption of 8-fluoroquinoline on catalyst Adsorption Energy -15
2 First H₂ addition (Transition State 1) Activation Energy (Eₐ₁) +12
3 Formation of dihydro- intermediate Reaction Energy -20
4 Second H₂ addition (Transition State 2) Activation Energy (Eₐ₂) +10

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) to Aid Experimental Characterization

Quantum mechanical calculations are highly effective for predicting spectroscopic properties, which can be used to confirm experimental structural assignments.

NMR Chemical Shifts: DFT calculations can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For this compound, predicted shifts would be compared to experimental data to confirm the structure. The ¹⁹F chemical shift is particularly sensitive to the electronic environment and would be a key identifier. chemrxiv.orgrsc.org Calculations often show that fluorine substitution on an aromatic ring has predictable effects on the chemical shifts of nearby protons and carbons. researchgate.net The protonation state of the nitrogen atom would also cause significant downfield shifts for adjacent protons and carbons.

IR Frequencies: The vibrational frequencies from an optimized molecular geometry can be calculated using QM methods. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.govbohrium.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net For this molecule, key vibrational modes would include the N-H stretching frequencies of the ammonium (B1175870) group (typically in the 2200-2800 cm⁻¹ range), the C-F stretching frequency (~1100-1250 cm⁻¹), and various C-H and C=C stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 4: Predicted NMR Chemical Shifts (Relative to TMS/CFCl₃)

Atom Position Predicted Chemical Shift (ppm) Expected Influence
¹H H attached to N ~9-10 Downfield shift due to positive charge
¹H H5 ~7.0-7.2 Deshielded by aromatic ring and adjacent -NH₂⁺-
¹³C C8 ~155-160 (with large ¹JCF) Strong deshielding by directly bonded fluorine
¹³C C8a ~120-125 Shielding/deshielding effect from F and N

Table 5: Predicted Key IR Vibrational Frequencies

Vibrational Mode Description Predicted Wavenumber (cm⁻¹)
N-H Stretch Stretching of the N-H bonds in the -NH₂⁺- group 2500 - 2800
C-H Stretch (Aromatic) Stretching of C-H bonds on the benzene ring 3000 - 3100
C-H Stretch (Aliphatic) Stretching of C-H bonds on the saturated ring 2850 - 2960
C=C Stretch (Aromatic) Stretching of carbon-carbon bonds in the benzene ring 1580 - 1620

Future Research Directions and Unexplored Avenues for 8 Fluoro 1,2,3,4 Tetrahydroquinoline Hydrochloride

Development of More Sustainable and Greener Synthetic Protocols

Future research should prioritize the development of environmentally benign synthetic routes to 8-fluoro-1,2,3,4-tetrahydroquinoline (B1280545) hydrochloride, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Atom-Economical Catalysis : Methodologies like the "borrowing hydrogen" strategy, which utilizes manganese pincer catalysts to form tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols with water as the only byproduct, present a promising green alternative. researchgate.net Applying this atom-economical approach to fluorinated starting materials could significantly reduce waste.

Electrochemical Synthesis : Electrochemical methods, which use electricity to drive reactions, offer a sustainable path. For instance, the electrochemical synthesis of tetrahydroquinoline derivatives using acetonitrile (B52724) as both a hydrogen source and cyanomethyl precursor proceeds under mild, room-temperature conditions. rsc.org Adapting this for the synthesis of the 8-fluoro analogue could provide a highly efficient and greener process.

Use of Benign Catalysts and Solvents : Research into iridium-catalyzed direct cyclization or ligand-free silver-catalyzed reductions, which are considered environmentally friendly, could be extended to the synthesis of this specific fluorinated compound. nih.gov Furthermore, exploring the use of reusable and biodegradable catalysts, such as those derived from natural carbohydrates, or employing acidic ionic liquids as catalysts, could further enhance the sustainability of the synthesis. rsc.orgnih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, the reactivity of the 8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride core is ripe for exploration. The fluorine substituent offers a unique handle for directing reactivity and introducing novel functionalities.

Selective C-H Functionalization : A significant frontier is the selective functionalization of C-H bonds. Recent work has shown that undirected deprotonation of the tetrahydroquinoline scaffold at the 4-position can be achieved using organolithiums and phosphoramide (B1221513) ligands, enabling subsequent alkylation or cross-coupling reactions. Investigating this reactivity on the 8-fluoro derivative could unlock pathways to novel 4-substituted analogues with unique properties.

Cascade Reactions : Designing one-pot cascade reactions can efficiently build molecular complexity. nih.gov Future work could focus on developing domino sequences that leverage the electronic properties of the fluorine atom to control cyclization and functionalization steps, leading to complex polycyclic structures incorporating the 8-fluoro-tetrahydroquinoline motif.

Asymmetric Transformations : Developing catalytic systems for the asymmetric transfer hydrogenation of quinoline (B57606) precursors is crucial for accessing chiral tetrahydroquinolines. dicp.ac.cn Research into novel chiral diamine ligands in metal complexes could be applied to produce enantiomerically pure 8-fluoro-1,2,3,4-tetrahydroquinoline, a critical step for its development in pharmaceutical applications.

Integration into Flow Chemistry and Automated Synthetic Platforms

Transitioning the synthesis of this compound from batch to continuous flow processing is a key direction for improving efficiency, safety, and scalability.

Enhanced Safety and Control : Flow chemistry offers superior control over reaction parameters like temperature and pressure, which is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net The synthesis of this compound could be made safer and more reproducible by adopting continuous flow reactors.

Scalability and Automation : Automated flow platforms enable rapid optimization of reaction conditions and can be scaled from research and development quantities to production levels. mdpi.com Integrating the synthesis of this compound into such systems would streamline its production for further research and commercial applications. mdpi.com This approach also facilitates the creation of compound libraries for drug discovery by allowing for automated, parallel synthesis of derivatives. mdpi.com

Advanced Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding the synthesis of new derivatives with tailored functions.

Predictive Modeling for Drug Design : Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been successfully used to design novel tetrahydroquinoline derivatives targeting specific biological pathways, such as lysine-specific demethylase 1 (LSD1) in cancer. researchgate.net Applying these computational methods to the 8-fluoro scaffold could accelerate the discovery of new therapeutic agents. The fluorine atom's unique electronic properties can be leveraged to fine-tune binding interactions with protein targets. researchgate.net

Understanding Intermolecular Interactions : Computational studies, including Density Functional Theory (DFT), can provide deep insights into how the fluorine atom mediates intermolecular interactions, which is crucial for crystal engineering and materials science. nih.gov Such studies can predict how derivatives of this compound will behave in the solid state, guiding the design of materials with specific electronic or optical properties. nih.govacs.org

In Silico Screening : Molecular docking and dynamics simulations can be employed to screen virtual libraries of 8-fluoro-1,2,3,4-tetrahydroquinoline derivatives against various biological targets, prioritizing the synthesis of compounds with the highest predicted activity and best pharmacokinetic profiles. researchgate.netthieme-connect.com

Potential in Emerging Fields, such as Photoredox Catalysis and Bio-inspired Synthesis

Applying cutting-edge synthetic methodologies to this compound opens up new possibilities for its creation and functionalization.

Photoredox Catalysis : Visible-light photoredox catalysis is a powerful tool for forming challenging chemical bonds under mild conditions. acs.org Recent studies have demonstrated its utility in synthesizing the tetrahydroquinoline core through cross-coupling and cyclization reactions or via C-H bond functionalization. researchgate.netnih.govacs.org A significant and unexplored avenue is the application of photoredox catalysis for the direct C-H functionalization of the 8-fluoro-tetrahydroquinoline scaffold, which could provide access to a wide array of novel derivatives. researchgate.net

Bio-inspired and Biomimetic Synthesis : Nature provides inspiration for efficient and selective chemical transformations. The development of biomimetic asymmetric reduction of quinolines using a regenerable NAD(P)H model offers a highly enantioselective route to chiral tetrahydroquinolines. dicp.ac.cn Exploring such bio-inspired methods for the synthesis of the 8-fluoro analogue could provide an efficient and stereocontrolled pathway. Additionally, natural product-inspired diversity-oriented synthesis, which uses catalysts derived from natural sources, represents another green and innovative approach to creating libraries of related compounds for biological screening. nih.gov

Q & A

Q. What are the key considerations for synthesizing 8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride?

Methodological Answer: A multi-step synthesis is typically employed. For example:

Lithiation and Formylation : Use tert-butyl chloroformate (Me₃C-COCl) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) to protect intermediates, achieving >99% yield .

Fluorination : Introduce fluorine via directed ortho-lithiation using n-butyllithium (BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with dimethylformamide (DMF) to yield the fluorinated intermediate (68% yield over two steps) .

Hydrolysis and Hydrochloride Formation : Treat with aqueous HCl (10%) in CH₂Cl₂ to deprotect and form the hydrochloride salt (74% yield) .

Q. Key Considerations :

  • Temperature control (−78°C) during lithiation to avoid side reactions.
  • Purity of intermediates (monitored via TLC or HPLC) to prevent overchlorinated byproducts .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify fluorine-induced deshielding effects. For example, the fluorine atom at position 8 causes splitting in aromatic proton signals (δ 6.8–7.2 ppm) and shifts in adjacent carbons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 198.2) and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal structure (e.g., space group P2₁2₁2₁) to confirm stereochemistry and hydrogen bonding networks .

Q. How can contradictions in NMR data for fluorinated tetrahydroquinolines be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities:

Variable Temperature NMR : Conduct experiments at −40°C to 80°C to identify conformational equilibria.

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants (e.g., ³JHF for fluorine-proton interactions) .

GC-MS Analysis : Detect trace impurities (e.g., overchlorinated byproducts at ~3%) using split ratios optimized for volatility .

Q. What strategies optimize reaction yield in fluorinated tetrahydroquinoline synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic fluorination efficiency .
  • Solvent Optimization : Replace THF with dichloroethane for higher lithiation selectivity .
  • Byproduct Mitigation : Use preparative HPLC to separate diastereomers (e.g., 64:36 ratio of 4a:4b isomers) .

Q. How do stability studies inform handling protocols for 8-fluoro-tetrahydroquinoline derivatives?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture Control : Use molecular sieves in storage containers; hygroscopicity may alter hydrochloride salt crystallinity .
  • Thermal Stability : Conduct DSC/TGA to determine decomposition thresholds (e.g., >150°C for most derivatives) .

Q. What computational methods predict the reactivity of 8-fluoro-tetrahydroquinoline derivatives?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvation effects in DMF or CH₂Cl₂ to optimize reaction conditions .
  • Docking Studies : Map interactions with biological targets (e.g., quinoline-binding enzymes) for drug design .

Q. How are enantiomers of fluorinated tetrahydroquinolines separated?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and isocratic elution (hexane:IPA = 90:10) .
  • Crystallization : Recrystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate diastereomeric salts .

Q. What safety protocols are critical for handling fluorinated tetrahydroquinolines?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (OSHA 29 CFR 1910.133) .
  • Ventilation : Maintain fume hood airflow ≥100 ft/min during synthesis .
  • Emergency Response : Immediate rinsing with water (15 min for skin/eyes) and medical consultation for inhalation exposure .

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